molecular formula C20H20O2 B3866805 1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene

1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene

Cat. No.: B3866805
M. Wt: 292.4 g/mol
InChI Key: FAPRPLZMGOODDB-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a cyclopentadienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene typically involves the following steps:

    Formation of the Cyclopentadienyl Intermediate: This step involves the reaction of a suitable precursor with a cyclopentadienyl reagent under controlled conditions.

    Attachment of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl compound, often using a palladium-catalyzed coupling reaction.

    Introduction of the Ethoxy Group: Finally, the ethoxy group is introduced through an etherification reaction, typically using an alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, including:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Influencing Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Ethoxybenzene: Similar in structure but lacks the cyclopentadienyl and methoxyphenyl groups.

    Methoxybenzene: Contains a methoxy group but lacks the ethoxy and cyclopentadienyl groups.

    Cyclopentadiene: Contains the cyclopentadienyl moiety but lacks the ethoxy and methoxyphenyl groups.

Uniqueness

1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and material science.

Properties

IUPAC Name

1-ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O2/c1-3-22-20-12-8-16(9-13-20)18-5-4-17(14-18)15-6-10-19(21-2)11-7-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPRPLZMGOODDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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